Scopine Methiodide is the N-methylated quaternary iodide salt of scopine, a bicyclic tropane alkaloid derived from the hydrolysis of scopolamine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGWScE1Z5gm_hIxNH5eJ0SxFzMfWZGnPXbi461G8GpBDNOhZdbgmQ8AnxtsTwp0HaQBtvlR2DURTErLoyy4GcOPum-vbUTDycSmXlJ_9UOP2Tu44ofyvXnOe2x8P5na5YM%3D)] As a quaternary ammonium compound, its permanent positive charge fundamentally alters its biological properties compared to its tertiary amine precursors, scopine and scopolamine. This structural feature is the primary determinant for its use in research and synthesis, primarily as a peripherally-restricted muscarinic receptor antagonist and as a specialized synthetic intermediate.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkYCxsWGSSLJjz1NQmMjAdIrm7rtGmmZyWSgkacY0gLssW0JwW54YwXWHx9DwqF6ssd76lIgcxSAmRMbHFpQFy328Es4vueFGnbI8FQt8oY_YLvIZyhIOlv7LF1F-ZWJOQlD6QCSZbeUGXNLQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBBbZwiBRZkDP9PQ0qWHF3NbX0D5lcNUSOvxM3UULmsgfKUs-9qgxHZM5A15lxKVssNdP6U7lWnJ_KB8D3AeetryHeTtjFEnrWr2MucsKQX1OFsqAEDHbB4g8ROCyfaL2wiaY4qOQ6Z26_zo2UnxxybsCtXvK6pjrJYuG4xAVI-Jnm6lPMMzCxGYI%3D)]
Substituting Scopine Methiodide with its tertiary amine precursor, scopolamine, is not viable for applications requiring targeted peripheral action. The permanent positive charge on the quaternized nitrogen atom significantly increases hydrophilicity and prevents the molecule from crossing the blood-brain barrier (BBB).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkYCxsWGSSLJjz1NQmMjAdIrm7rtGmmZyWSgkacY0gLssW0JwW54YwXWHx9DwqF6ssd76lIgcxSAmRMbHFpQFy328Es4vueFGnbI8FQt8oY_YLvIZyhIOlv7LF1F-ZWJOQlD6QCSZbeUGXNLQ%3D)] This makes Scopine Methiodide and its close analogs suitable for investigating peripheral muscarinic systems without the confounding central nervous system (CNS) effects, such as sedation or cognitive impairment, characteristic of BBB-penetrant scopolamine.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM8PBfnTdbgG1yJpEDYkPIY0yohoBMfWMnA3BptQdM3Qj629WaZwfSLEf9ANcKhZlP5s45Nag_y7CeiqRMW1iS69sVv4crF97FqgQ_k7g6O2rncIrqsiSBr4t3Qdw4GPmwev3mA11X2wM3uoQ%3D)] Therefore, the choice between the quaternary salt and the tertiary amine base is a critical, non-negotiable decision based on the required site of action.
Scopine Methiodide serves as a pre-quaternized scopine building block. This is directly relevant for multi-step syntheses where a quaternary ammonium tropane structure is required in the final product, such as in the synthesis of the bronchodilator Tiotropium Bromide. The established synthesis pathway for Tiotropium involves esterification of scopine followed by quaternization with methyl bromide.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdQ85E9ShoInOYdjSCH6YmrWXtf-WDIY3RC0J3Jid64t44qWbG35ljAGJ_rh12xtspcgK1SCfB3x5bpNJ9YzVUnMIM08Uf-679lgxm9CWRiZD4BOSfcKJYEd9dVBHigC7rY12FX3f-5DPpXQ%3D%3D)] Procuring Scopine Methiodide offers a potential alternative starting point or intermediate that circumvents the in-house handling of methylating agents like methyl iodide or methyl bromide, which can present process and safety challenges.
| Evidence Dimension | Synthetic Route Compatibility |
| Target Compound Data | Provides a quaternary N-methyl scopine core. |
| Comparator Or Baseline | Scopine (free base): Requires a separate N-methylation step, often using methyl bromide or iodide. |
| Quantified Difference | Reduces a synthetic step and avoids direct handling of hazardous methylating agents. |
| Conditions | Synthesis of N-methylated tropane alkaloid derivatives, such as Tiotropium Bromide. |
This provides a process simplification and potential safety advantage for synthetic chemistry workflows requiring a quaternized scopine scaffold.
As a quaternary ammonium tropane alkaloid, Scopine Methiodide's pharmacological profile is benchmarked by its close structural analog, N-methylscopolamine (NMS). Radioligand binding assays show NMS is a potent, non-selective antagonist across all five human muscarinic receptor subtypes (M1-M5). For example, in membranes from CHO-K1 cells expressing human muscarinic receptors, NMS exhibited high affinity with Ki values of 0.26 nM (M1), 0.33 nM (M2), 0.28 nM (M3), 0.30 nM (M4), and 0.33 nM (M5).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm3bm9eQ1Bc7I6EiAQPKzLMuFNGFnDabfdTV7nPDyyVCONL5QLG9kcCTLWUYLdyv-5XmqLf7OOqZBbTP3pkqw7BoyVRRSPrOpU7EsiUkFiKIEPF6nzbqu6tKlJA4OAB_6bt_uKnnA82AkrV_-JMHESltBqtZDSxddlMdYGjppoPOU8tO_O_8Npu8Z8-vQ_)] This profile contrasts with selective antagonists like Pirenzepine, which shows over 40-fold lower affinity for the M2 receptor (Ki = 12 nM) compared to the M1 receptor (Ki = 0.26 nM) in the same study.
| Evidence Dimension | Muscarinic Receptor Binding Affinity (Ki, nM) |
| Target Compound Data | Benchmark (N-methylscopolamine): Ki = 0.26 nM (M1), 0.33 nM (M2), 0.28 nM (M3) |
| Comparator Or Baseline | Pirenzepine (M1-selective antagonist): Ki = 0.26 nM (M1), 12 nM (M2), 3.3 nM (M3) |
| Quantified Difference | NMS shows potent, sub-nanomolar affinity across all subtypes, whereas Pirenzepine is ~46x more selective for M1 over M2 receptors. |
| Conditions | Radioligand binding assays using [3H]NMS on membranes from CHO-K1 cells expressing recombinant human muscarinic receptors. |
This establishes the compound class as a reliable, potent, and non-selective tool for blocking peripheral muscarinic receptors, making it a suitable reference standard in competitive binding assays.
For researchers needing to antagonize muscarinic receptors in peripheral tissues (e.g., smooth muscle, heart, glands) without introducing confounding CNS side effects. Its inability to cross the blood-brain barrier makes it a more precise tool than scopolamine for such studies.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkYCxsWGSSLJjz1NQmMjAdIrm7rtGmmZyWSgkacY0gLssW0JwW54YwXWHx9DwqF6ssd76lIgcxSAmRMbHFpQFy328Es4vueFGnbI8FQt8oY_YLvIZyhIOlv7LF1F-ZWJOQlD6QCSZbeUGXNLQ%3D)]
Given the high, non-selective binding affinity demonstrated by its close analog N-methylscopolamine, this compound is suitable as a reference antagonist for screening and characterizing new ligands targeting any of the five muscarinic receptor subtypes.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm3bm9eQ1Bc7I6EiAQPKzLMuFNGFnDabfdTV7nPDyyVCONL5QLG9kcCTLWUYLdyv-5XmqLf7OOqZBbTP3pkqw7BoyVRRSPrOpU7EsiUkFiKIEPF6nzbqu6tKlJA4OAB_6bt_uKnnA82AkrV_-JMHESltBqtZDSxddlMdYGjppoPOU8tO_O_8Npu8Z8-vQ_)]
In synthetic programs aimed at producing complex quaternary ammonium tropane alkaloids like Tiotropium. Its pre-quaternized structure can offer a valuable starting point, potentially streamlining the synthetic route and improving safety by avoiding the separate handling of volatile and toxic methylating agents.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdQ85E9ShoInOYdjSCH6YmrWXtf-WDIY3RC0J3Jid64t44qWbG35ljAGJ_rh12xtspcgK1SCfB3x5bpNJ9YzVUnMIM08Uf-679lgxm9CWRiZD4BOSfcKJYEd9dVBHigC7rY12FX3f-5DPpXQ%3D%3D)]